4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1220034-62-7
VCID: VC2988551
InChI: InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2,(H2,14,15,16,17)
SMILES: C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)Cl
Molecular Formula: C12H12ClN5
Molecular Weight: 261.71 g/mol

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine

CAS No.: 1220034-62-7

Cat. No.: VC2988551

Molecular Formula: C12H12ClN5

Molecular Weight: 261.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine - 1220034-62-7

Specification

CAS No. 1220034-62-7
Molecular Formula C12H12ClN5
Molecular Weight 261.71 g/mol
IUPAC Name 4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2,(H2,14,15,16,17)
Standard InChI Key VHSITIYKDUQYQU-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)Cl
Canonical SMILES C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)Cl

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine is a substituted triazine compound with a partially reduced quinoline moiety. This compound is also known by its alternative name 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine . The CAS Registry Number assigned to this compound is 1220034-62-7, which serves as its unique identifier in chemical databases and literature . The compound belongs to the broader class of s-triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms in a symmetrical arrangement within the ring structure.

Structural Features and Molecular Properties

The molecular structure of 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine consists of a central 1,3,5-triazine ring with three distinct substituents. The triazine core bears a chlorine atom at position 4, an amino group at position 2, and a 3,4-dihydro-1(2H)-quinolinyl moiety at position 6. This arrangement creates a molecule with several potential functional sites for chemical reactions and biological interactions. The presence of the partially reduced quinoline structure introduces conformational flexibility to the molecule, which may influence its three-dimensional arrangement and subsequent interactions with biological targets.

Physical and Chemical Properties

The compound has a molecular formula of C12H12ClN5 with a calculated molecular weight of 261.71 g/mol . Based on predictive models, the physical properties of this compound include an estimated density of 1.411±0.06 g/cm³ and a predicted boiling point of 511.8±43.0 °C . The compound has a predicted pKa value of 3.45±0.10, indicating its acid-base behavior . From a safety perspective, it is classified as an irritant, suggesting potential for tissue irritation upon exposure .

Table 1: Physical and Chemical Properties of 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine

PropertyValueReference
CAS Number1220034-62-7
Molecular FormulaC12H12ClN5
Molecular Weight261.71 g/mol
Density (predicted)1.411±0.06 g/cm³
Boiling Point (predicted)511.8±43.0 °C
pKa (predicted)3.45±0.10
Hazard ClassificationIRRITANT

Synthesis and Chemical Reactivity

Proposed Reaction Scheme

Structural Comparison with Related Compounds

Relationship to Other Triazine Derivatives

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine shares structural similarities with various triazine derivatives that have been more extensively studied. For instance, 4-Chloro-6-methyl-1,3,5-triazin-2-amine represents a simpler analog with a methyl group replacing the more complex dihydroquinolinyl moiety . The compound 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine represents a more complex derivative with multiple substituents on the triazine core .

Isomeric Relationships

An interesting structural relationship exists between our target compound and 4-Chloro-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-amine, which features an isoquinoline instead of a quinoline scaffold . These isomeric forms would be expected to exhibit similar physiochemical properties but may differ in their three-dimensional arrangement and, consequently, in their biological activities. The different arrangement of nitrogen atoms in the quinoline versus isoquinoline systems could influence the electronic distribution and binding characteristics of these molecules.

Table 2: Structural Comparison with Related Triazine Derivatives

CompoundMolecular FormulaKey Structural FeatureReference
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amineC12H12ClN5Dihydroquinolinyl substituent
4-Chloro-6-methyl-1,3,5-triazin-2-amineC4H5ClN4Methyl substituent
2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazineNot specifiedComplex quinolylamino substituent
4-Chloro-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-amineC12H12ClN5Dihydroisoquinolinyl substituent

Research Applications and Future Directions

Future Research Directions

Future research on 4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine might focus on several areas. First, the development of efficient and reproducible synthetic methods would be valuable for ensuring reliable access to the compound for further studies. Second, comprehensive characterization using various analytical techniques would provide a solid foundation for understanding its physical and chemical properties. Third, biological screening against a range of targets and disease models would help identify potential therapeutic applications. Finally, structure-activity relationship studies through the synthesis and testing of structural analogs would contribute to understanding the key molecular features responsible for any observed biological activities.

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